molecular formula C13H26Cl2Si2 B15089665 (Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane

(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane

Cat. No.: B15089665
M. Wt: 309.4 g/mol
InChI Key: ZBQHYIPDGLTCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane is a unique organosilicon compound characterized by its bicyclic structure and the presence of chlorodimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane typically involves the reaction of bicycloheptane derivatives with chlorodimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrosilyl derivatives.

    Substitution: The chlorodimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products

Scientific Research Applications

(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: The compound is utilized in the production of specialty polymers and coatings, offering enhanced properties such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which (Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane exerts its effects involves the interaction of its silyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, influencing the reactivity and properties of the compound. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane apart is its bicyclic structure combined with chlorodimethylsilyl groups, which imparts unique reactivity and stability. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

chloro-[2-[6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26Cl2Si2/c1-16(2,14)6-5-11-7-10-8-12(11)13(9-10)17(3,4)15/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQHYIPDGLTCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1CC2CC1C(C2)[Si](C)(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.